ortho-Hydroxy Atorvastatin-d5 Calcium Salt
CAS No.: 265989-47-7
Cat. No.: VC0196537
Molecular Formula: C66H58D10CaF2N4O12
Molecular Weight: 1199.42
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 265989-47-7 |
---|---|
Molecular Formula | C66H58D10CaF2N4O12 |
Molecular Weight | 1199.42 |
Appearance | Off white solid |
Chemical Structure and Properties
Molecular Structure
ortho-Hydroxy Atorvastatin-d5 Calcium Salt is derived from ortho-hydroxy atorvastatin through deuterium labeling. Its full chemical name is calcium,(3S,5S)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate . The structure features a pentadeuterophenyl group, where five hydrogen atoms in one of the phenyl rings are replaced with deuterium atoms. This strategic labeling maintains the compound's chemical behavior while providing a mass difference that can be detected using mass spectrometry techniques.
The compound shares the same core structure as atorvastatin, including the fluorophenyl group and dihydroxyheptanoic acid chain, but contains two distinctive modifications: a hydroxyl group on the phenyl ring (ortho position) and five deuterium atoms replacing hydrogen in one phenyl ring. This combination results in a compound that serves as an ideal internal standard for analytical methods.
Physical and Chemical Properties
ortho-Hydroxy Atorvastatin-d5 Calcium Salt possesses specific physicochemical properties that influence its behavior in laboratory settings and analytical applications. The key properties are summarized in Table 1.
Table 1: Physicochemical Properties of ortho-Hydroxy Atorvastatin-d5 Calcium Salt
Property | Value |
---|---|
CAS Number | 265989-47-7 |
Molecular Formula | C33H30D5FN2O6- 1/2Ca |
Molecular Weight | 599.71 g/mol |
Exact Mass | 1186.442749 |
PSA | 138.34000 |
LogP | 6.84140 |
The compound exhibits moderate water solubility due to its calcium salt form but demonstrates good solubility in organic solvents such as ethanol, DMSO, and dimethyl formamide . The solubility varies by solvent, with approximate values of 0.5 mg/ml in ethanol, 15 mg/ml in DMSO, and 25 mg/ml in dimethyl formamide . This solubility profile is important for preparing standard solutions for analytical work.
Relation to Atorvastatin
Deuterium Labeling
Deuterium labeling represents a valuable technique in pharmaceutical research, particularly for creating internal standards for bioanalytical methods. The substitution of hydrogen atoms with deuterium (a stable isotope of hydrogen) creates compounds that behave nearly identically to their non-labeled counterparts in chemical reactions and biological systems but can be distinguished by their mass difference.
In ortho-Hydroxy Atorvastatin-d5 Calcium Salt, the five deuterium atoms are strategically placed on one phenyl ring, creating a mass shift that can be detected by mass spectrometry while maintaining the compound's chemical reactivity and biological properties. This approach follows established principles outlined in research regarding the impact of deuterium substitution on pharmaceuticals, which demonstrates minimal effects on pharmacological properties .
Applications in Research
As an Internal Standard
The primary application of ortho-Hydroxy Atorvastatin-d5 Calcium Salt is as an internal standard for the quantification of atorvastatin and its metabolites in biological samples . Internal standards are essential components of quantitative analytical methods, particularly in bioanalysis and pharmaceutical research. They compensate for variations in sample preparation, instrument response, and other factors that might affect measurement accuracy.
The deuterated compound provides an ideal internal standard because it shares nearly identical chemical properties with the analyte of interest (ortho-hydroxy atorvastatin) but can be distinguished by its mass difference. This allows researchers to add a known quantity of the deuterated standard to samples, measure the ratio of the analyte to the standard, and accurately quantify the amount of analyte present regardless of recovery or instrument variability.
In Mass Spectrometry
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the predominant analytical technique for which ortho-Hydroxy Atorvastatin-d5 Calcium Salt is designed. This technique is widely used in pharmaceutical development, clinical research, and bioequivalence studies.
A notable application of this compound was documented in a study by Zhou et al., who developed and validated an LC-MS/MS method for the simultaneous determination of amlodipine, atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human plasma . This method was subsequently applied in a bioequivalence study, demonstrating the practical utility of deuterated standards in clinical pharmacokinetic research.
The accuracy of quantitative analysis using this standard is enhanced by matching the calibration weight against precisely weighed unlabeled standards, constructing standard curves of peak intensity ratios between deuterated and unlabeled compounds . This methodological approach enables researchers to achieve high precision in their analytical measurements.
Biological Activity
While primarily used as an analytical standard, ortho-Hydroxy Atorvastatin-d5 Calcium Salt retains the biological activity profile of its non-deuterated counterpart. Like atorvastatin, it functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.
The inhibition of HMG-CoA reductase by these compounds leads to decreased production of several lipid components, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). This mechanism forms the basis for the clinical efficacy of statins in managing hypercholesterolemia and certain dyslipidemias.
Parameter | Recommendation |
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Storage Temperature | -20°C |
Shipping Method | Cool pack |
Regulatory Status | Research Use Only (RUO) |
Safety Classification | Eye irritation 2A (GHS) |
When preparing solutions of this compound, it is advisable to dissolve it in appropriate organic solvents, which should be purged with an inert gas to prevent oxidation . Once prepared, solutions should be stored according to established laboratory practices for analytical standards, typically at -20°C and protected from light.
Safety considerations for handling this compound include avoiding contact with eyes, as it may cause serious eye irritation (classified as Eye irritation 2A under the Globally Harmonized System) . Standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment.
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